REACTION_CXSMILES
|
[OH-].[K+].[C:3]([CH:6]1[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[CH2:7]1)(=[O:5])[CH3:4].C1OCCOC2C(=CC=CC=2)OCCOCCOC2C(=CC=CC=2)OC1.[CH2:40](Cl)[C:41](=[CH2:43])[CH3:42]>O.C1(C)C=CC=CC=1>[CH3:12][C:8]1([CH3:13])[CH2:9][CH2:10][CH2:11][CH2:6][CH2:7]1.[C:3]([C:6]1([CH2:42][C:41]([CH3:43])=[CH2:40])[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[CH2:7]1)(=[O:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1CC(CCC1)(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux whereupon the reaction mass thickens
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 9 hours whereupon the mass
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is decanted
|
Type
|
DISTILLATION
|
Details
|
the organic layer is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1(CC(CCC1)(C)C)CC(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[K+].[C:3]([CH:6]1[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[CH2:7]1)(=[O:5])[CH3:4].C1OCCOC2C(=CC=CC=2)OCCOCCOC2C(=CC=CC=2)OC1.[CH2:40](Cl)[C:41](=[CH2:43])[CH3:42]>O.C1(C)C=CC=CC=1>[CH3:12][C:8]1([CH3:13])[CH2:9][CH2:10][CH2:11][CH2:6][CH2:7]1.[C:3]([C:6]1([CH2:42][C:41]([CH3:43])=[CH2:40])[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[CH2:7]1)(=[O:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1CC(CCC1)(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux whereupon the reaction mass thickens
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 9 hours whereupon the mass
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is decanted
|
Type
|
DISTILLATION
|
Details
|
the organic layer is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1(CC(CCC1)(C)C)CC(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |